molecular formula C18H20N2O3S B2981386 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235706-08-7

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2981386
CAS No.: 1235706-08-7
M. Wt: 344.43
InChI Key: AVFYEWWUGSLAJR-AATRIKPKSA-N
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Description

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a furan-2-yl acryloyl moiety. While direct pharmacological data are unavailable, structural analogs provide insights into its properties.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(6-5-15-3-1-11-23-15)20-9-7-14(8-10-20)13-19-18(22)16-4-2-12-24-16/h1-6,11-12,14H,7-10,13H2,(H,19,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFYEWWUGSLAJR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves several steps:

  • Formation of the Furan-2-yl Acrylate Intermediate

      Reagents: Furan-2-carboxaldehyde, acrylonitrile, base (e.g., sodium hydroxide).

      Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol.

  • Synthesis of the Piperidin-4-yl Methyl Intermediate

      Reagents: Piperidine, formaldehyde, reducing agent (e.g., sodium borohydride).

      Conditions: The reaction is conducted at room temperature in a solvent like methanol.

  • Coupling Reaction

      Reagents: The furan-2-yl acrylate intermediate, the piperidin-4-yl methyl intermediate, thiophene-2-carboxylic acid, coupling agent (e.g., EDCI or DCC).

      Conditions: The reaction is performed in an inert atmosphere (e.g., nitrogen) at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the furan and thiophene rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents at low temperatures.

      Products: Reduced forms of the acrylate and carboxamide groups.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Varies with the type of substitution (e.g., nucleophilic substitution might require basic conditions).

      Products: Substituted derivatives at the furan, piperidine, or thiophene moieties.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Catalysis: Potential ligand in catalytic systems due to its multiple functional groups.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Therapeutic Agents: Potential candidate for developing new therapeutic agents targeting specific pathways.

Industry

    Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Thiophene Carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide (I)

  • Structure : Features a thiophene-2-carboxamide group bonded to a 2-nitrophenyl substituent.
  • Key Findings :
    • Dihedral angles between the thiophene and benzene rings (13.53° and 8.50°) are comparable to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (9.71°), but C–S bond lengths differ .
    • Crystal packing relies on weak C–H⋯O/S interactions, lacking classical hydrogen bonds, which may reduce solubility compared to hydrogen-bond-rich analogs .
  • Relevance : The target compound’s thiophene carboxamide group may similarly influence molecular geometry and intermolecular interactions, affecting bioavailability.

Piperidine-Containing Analogs (Fentanyl Derivatives)

Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)

  • Structure : Shares the thiophene-2-carboxamide and piperidine motifs but includes a phenylethyl group instead of the furan acryloyl moiety .
  • Key Findings: Piperidine is critical for opioid receptor binding in fentanyl analogs.
  • Relevance : Structural divergence highlights the role of substituents in modulating receptor specificity.

Heterocyclic Dihydropyridines

AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)

  • Structure : Combines furyl, thiophene-like thioether, and dihydropyridine rings .
  • Key Findings :
    • Dihydropyridines with heterocyclic substituents often exhibit calcium channel blocking activity. The target compound’s piperidine and acryloyl groups may instead favor kinase or protease inhibition .

2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)

  • Structure : Contains a furan-3-carboxamide group with hydrazinyl and phenyl substituents .
  • Key Findings :
    • Hydrazinyl groups enhance reactivity toward acyl azide formation, whereas the target compound’s acryloyl group may increase electrophilicity, influencing stability and metabolic pathways .
  • Relevance : Synthetic methodologies here could inform the target’s preparation.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Structural Features Reference
Target Compound Thiophene-2-carboxamide Furan-2-yl acryloyl, Piperidin-4-ylmethyl Potential kinase inhibitor E-configuration, Heterocycles N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide (I) Thiophene-2-carboxamide 2-Nitrophenyl Antibacterial, Antifungal Dihedral angles, C–H⋯O/S
Thiophene Fentanyl Thiophene-2-carboxamide Phenylethyl-piperidine Opioid receptor agonist Piperidine, Phenylethyl
AZ331 (Dihydropyridine) Dihydropyridine Furyl, Thioether Calcium channel blocker Dihydropyridine ring
97d (Furan-3-carboxamide) Furan-3-carboxamide Phenyl, Hydrazinyl Synthetic intermediate Acyl azide derivatives

Research Implications

  • Structural Insights : The target compound’s furan-thiophene hybrid architecture may optimize π-π interactions for target binding, while the piperidine moiety could enhance blood-brain barrier penetration.
  • Pharmacological Potential: Divergence from fentanyl analogs suggests non-opioid mechanisms, possibly kinase or ion channel modulation.
  • Synthetic Feasibility : Methods from and could guide the synthesis of the acryloyl and carboxamide groups.

Biological Activity

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It features a unique combination of functional groups, including a furan ring, piperidine, and thiophene moieties, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆N₂O₂S. The molecular weight is approximately 286.36 g/mol. The structural complexity arises from the incorporation of various functional groups that may enhance its biological efficacy.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan rings have shown promising results against various cancer cell lines.

Case Study: Thiophene Carboxamide Derivatives

A study on thiophene carboxamide derivatives demonstrated that certain compounds exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent anticancer activity. The mechanism involved apoptosis induction via caspase activation and disruption of mitochondrial function .

CompoundIC50 (µM)Mechanism of Action
2b5.46Apoptosis via caspase activation
2e12.58Cell cycle arrest in G2/M phase

Antimicrobial Activity

The presence of the furan and thiophene rings suggests potential antimicrobial properties for this compound. Studies on related compounds indicate that they can inhibit bacterial growth by interacting with specific enzymes or receptors critical for microbial survival.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation. This activity is particularly relevant for therapeutic applications in diseases characterized by excessive inflammation.

The mechanism of action for this compound likely involves:

  • Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, affecting their function.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions requiring careful optimization to maximize yield and purity:

  • Formation of the Furan Ring : Starting materials undergo cyclization reactions.
  • Piperidine Derivative Synthesis : Piperidine is modified to incorporate the acryloyl group.
  • Final Coupling Reaction : The thiophene carboxamide is formed through coupling reactions.

Each step necessitates specific conditions such as temperature, solvent choice, and catalysts to ensure high yields.

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